![molecular formula C18H23N5O4 B5047721 Methyl 4-[[[1-(2-morpholin-4-ylethyl)triazole-4-carbonyl]amino]methyl]benzoate](/img/structure/B5047721.png)
Methyl 4-[[[1-(2-morpholin-4-ylethyl)triazole-4-carbonyl]amino]methyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[[[1-(2-morpholin-4-ylethyl)triazole-4-carbonyl]amino]methyl]benzoate is a complex organic compound that features a triazole ring, a morpholine moiety, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[[1-(2-morpholin-4-ylethyl)triazole-4-carbonyl]amino]methyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Attachment of the morpholine moiety: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.
Coupling with benzoate: The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.
化学反应分析
Types of Reactions
Methyl 4-[[[1-(2-morpholin-4-ylethyl)triazole-4-carbonyl]amino]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The morpholine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-[[[1-(2-morpholin-4-ylethyl)triazole-4-carbonyl]amino]methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of Methyl 4-[[[1-(2-morpholin-4-ylethyl)triazole-4-carbonyl]amino]methyl]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
相似化合物的比较
Similar Compounds
Methyl 4-[[[1-(2-morpholin-4-ylethyl)triazole-4-carbonyl]amino]methyl]benzoate: shares similarities with other triazole-containing compounds such as fluconazole and voriconazole, which are known for their antifungal properties.
Morpholine derivatives: Compounds like 1-Methyl-2-morpholin-4-ylethyl acetate also feature the morpholine moiety and are used in various chemical applications.
Uniqueness
- The combination of the triazole ring, morpholine moiety, and benzoate ester in this compound provides a unique structure that can interact with multiple biological targets, making it a versatile compound for research and development.
属性
IUPAC Name |
methyl 4-[[[1-(2-morpholin-4-ylethyl)triazole-4-carbonyl]amino]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-26-18(25)15-4-2-14(3-5-15)12-19-17(24)16-13-23(21-20-16)7-6-22-8-10-27-11-9-22/h2-5,13H,6-12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFFELQVDNMEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Butan-2-yl 4-[2-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5047645.png)
![3-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5047648.png)
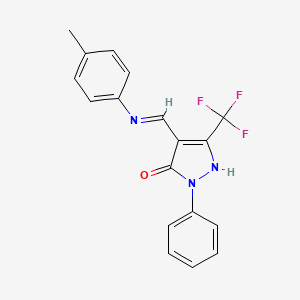
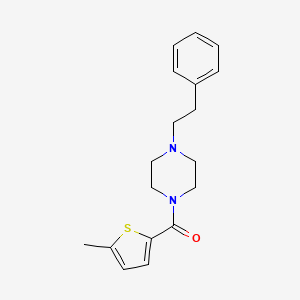
![2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5047665.png)

![1-[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one](/img/structure/B5047674.png)
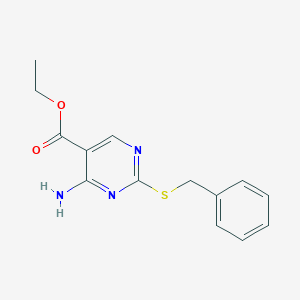
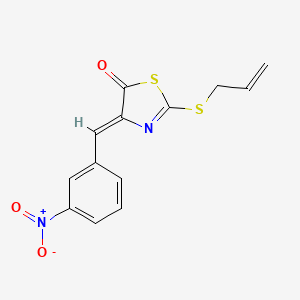
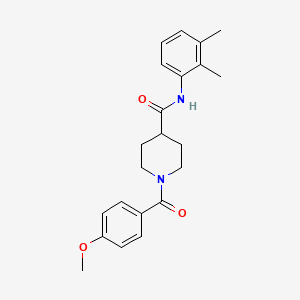
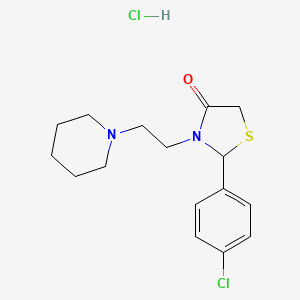
![4-methoxy-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5047707.png)
![1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}ethan-1-one](/img/structure/B5047732.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B5047736.png)
